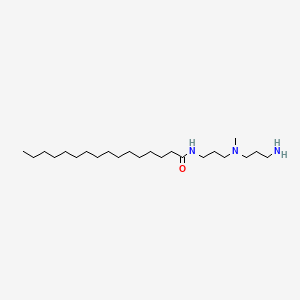
N-(3-((3-Aminopropyl)methylamino)propyl)hexadecan-1-amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-((3-Aminopropyl)methylamino)propyl)hexadecan-1-amide is a chemical compound known for its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((3-Aminopropyl)methylamino)propyl)hexadecan-1-amide typically involves the reaction of hexadecanoic acid with 1,3-propylenediamine. The process includes the following steps:
Formation of Hexadecanoyl Chloride: Hexadecanoic acid is first converted to hexadecanoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The hexadecanoyl chloride is then reacted with 1,3-propylenediamine in the presence of a base such as triethylamine (TEA) to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-(3-((3-Aminopropyl)methylamino)propyl)hexadecan-1-amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding amides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
科学的研究の応用
N-(3-((3-Aminopropyl)methylamino)propyl)hexadecan-1-amide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological membranes and its potential as a drug delivery agent.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
作用機序
The mechanism by which N-(3-((3-Aminopropyl)methylamino)propyl)hexadecan-1-amide exerts its effects involves its interaction with cellular membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and ion transport.
類似化合物との比較
Similar Compounds
N-(3-Dimethylaminopropyl)methacrylamide: Similar in structure but contains a methacrylamide group.
N-Methyl-3,3′-bis(methylamino)dipropylamine: Contains two methylamino groups and is used in different applications.
Uniqueness
N-(3-((3-Aminopropyl)methylamino)propyl)hexadecan-1-amide is unique due to its long alkyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring interaction with lipid membranes.
特性
CAS番号 |
97952-41-5 |
|---|---|
分子式 |
C23H49N3O |
分子量 |
383.7 g/mol |
IUPAC名 |
N-[3-[3-aminopropyl(methyl)amino]propyl]hexadecanamide |
InChI |
InChI=1S/C23H49N3O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23(27)25-20-17-22-26(2)21-16-19-24/h3-22,24H2,1-2H3,(H,25,27) |
InChIキー |
KKABUADEUNHDOK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCN(C)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



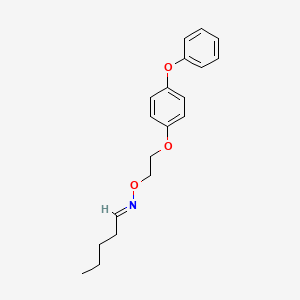
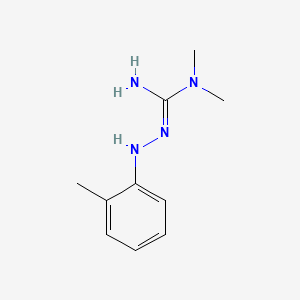
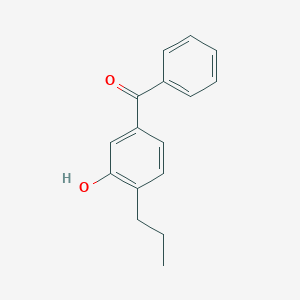
![4-Methylbenzenesulfonic acid;2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethanol](/img/structure/B14344187.png)
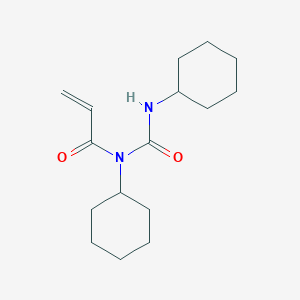


![3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one](/img/structure/B14344204.png)
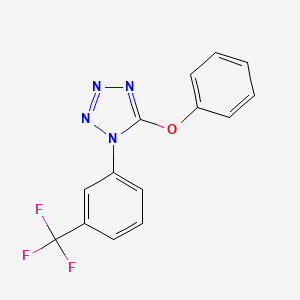
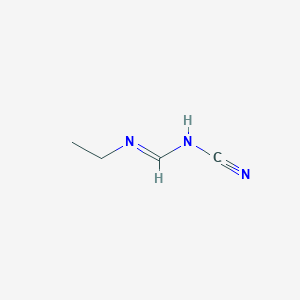

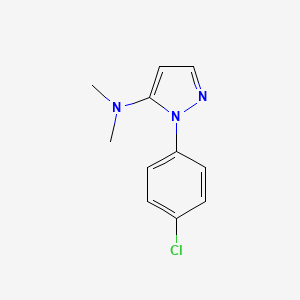
![1-{[2-(Dimethylamino)-2-oxoethoxy]amino}pyridin-1-ium chloride](/img/structure/B14344231.png)
